molecular formula C12H13Cl2NO3 B15094726 Methyl 4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B15094726
M. Wt: 290.14 g/mol
InChI Key: QYJPUWKGQGKUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the reaction of a pyrrolidine derivative with a dichlorophenoxy compound under specific conditions. Common reagents used in the synthesis may include:

  • Pyrrolidine
  • 2,3-Dichlorophenol
  • Methyl chloroformate

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving steps such as:

  • Reaction optimization
  • Purification through crystallization or chromatography
  • Quality control measures to ensure consistency

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways involved: Various biochemical pathways could be affected, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE

Uniqueness

METHYL (2S,4S)-4-(2,3-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE may have unique properties such as:

  • Specific binding affinity to certain molecular targets
  • Distinct chemical reactivity due to the presence of the dichlorophenoxy group
  • Potential for unique biological activity compared to similar compounds

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)9-5-7(6-15-9)18-10-4-2-3-8(13)11(10)14/h2-4,7,9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPUWKGQGKUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.